Aurantimycin A - 162478-50-4

Aurantimycin A

Catalog Number: EVT-1474231
CAS Number: 162478-50-4
Molecular Formula: C38H64N8O14
Molecular Weight: 856.972
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aurantimycin A is a naturally occurring hexadepsipeptide antibiotic belonging to the azinothricin group. [, ] It is produced by the soil-dwelling bacterium Streptomyces aurantiacus. [, , , ] This compound plays a crucial role in scientific research as a tool to study antibiotic resistance mechanisms, particularly in the context of the foodborne pathogen Listeria monocytogenes. [, , ]

Aurantimycin B

    Compound Description: Aurantimycin B is a hexadepsipeptide antibiotic belonging to the azinothricin group. It is structurally similar to Aurantimycin A, differing only in the side chain composition. Aurantimycin B also exhibits strong activity against Gram-positive bacteria and cytotoxic effects against L-929 mouse fibroblast cells. [, ]

    Relevance: Aurantimycin B is a naturally occurring analog of Aurantimycin A, produced by the same strain of Streptomyces aurantiacus. Both compounds share a core hexadepsipeptide structure and exhibit similar biological activities. [, ]

Aurantimycin C

    Compound Description: Aurantimycin C is another hexadepsipeptide antibiotic in the azinothricin group, co-produced with Aurantimycin A and B by Streptomyces aurantiacus. Like Aurantimycin B, it differs from Aurantimycin A in its side chain composition. Aurantimycin C also demonstrates strong activity against Gram-positive bacteria and cytotoxic effects against L-929 mouse fibroblast cells. [, ]

    Relevance: Aurantimycin C is a naturally occurring analog of Aurantimycin A, produced alongside it by Streptomyces aurantiacus. They share the same core hexadepsipeptide structure but differ in their side chains, resulting in potentially varied pharmacological properties despite their similar biological activities. [, ]

Aurantimycin D

    Compound Description: Aurantimycin D is a lipopeptide antibiotic isolated from Streptomyces aurantiacus IMET 43917. It is characterized as a shunt metabolite of Aurantimycin biosynthesis. []

    Relevance: Aurantimycin D, while structurally different from Aurantimycin A, is produced by the same Streptomyces aurantiacus strain. Its identification as a shunt metabolite suggests a close biosynthetic relationship with Aurantimycin A, potentially sharing common precursors or enzymatic steps in their biosynthetic pathways. []

Diperamycin

    Compound Description: Diperamycin is a hybrid polyketide-depsipeptide containing a piperazic acid moiety. It is encoded by the dpn biosynthetic gene cluster (BGC) found in Streptomyces sp. CS113. []

    Relevance: Although structurally distinct from Aurantimycin A, the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) responsible for diperamycin biosynthesis show functional similarity to those involved in Aurantimycin A biosynthesis. This suggests potential similarities in their biosynthetic logic and mechanisms. []

Josamycin

    Compound Description: Josamycin is a 16-membered macrolide antibiotic. While it does not induce resistance, it can induce the expression of genes controlled by LstR, a PadR-type transcriptional repressor found in Listeria monocytogenes. []

    Relevance: Josamycin, although structurally unrelated to Aurantimycin A, highlights the role of PadR-like transcriptional regulators in Listeria monocytogenes. These regulators, including LftR which controls Aurantimycin A resistance, play a crucial role in the bacterium's response to various environmental stresses, including antibiotic exposure. []

Synthesis Analysis

The synthesis of Aurantimycin A involves a complex biosynthetic pathway encoded by a gene cluster consisting of 36 open reading frames in Streptomyces aurantiacus. This pathway includes non-ribosomal peptide synthetases (NRPS) and other enzymes responsible for assembling the amino acid building blocks into the final depsipeptide structure.

Recent studies have demonstrated methods to enhance the production of Aurantimycin A through genetic manipulation. For example, overexpression of specific pathway activators such as artB and artX has been shown to increase yields significantly. When these genes were introduced into wild-type strains, production levels rose by up to 2.5-fold compared to non-modified strains . The extraction process typically involves fermentation followed by purification using chromatographic techniques to isolate the antibiotic from the broth.

Molecular Structure Analysis

The molecular structure of Aurantimycin A has been elucidated using advanced techniques such as X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. The compound features a complex arrangement with a new side chain containing fourteen carbon atoms, contributing to its unique properties and biological activity .

Structural Data

  • Molecular Formula: C₁₆H₃₁N₃O₄
  • Molecular Weight: 317.44 g/mol
  • Key Functional Groups: Amide and ester linkages, characteristic of depsipeptides.
Chemical Reactions Analysis

Aurantimycin A engages in various chemical reactions typical for depsipeptides. Its structure allows it to interact with bacterial cell membranes, leading to disruption and subsequent cell death. The compound's mechanism involves binding to specific targets within bacterial cells, inhibiting essential processes such as protein synthesis.

In laboratory settings, Aurantimycin A can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amino acids and other metabolites. This property is crucial for understanding its stability and potential applications in pharmaceutical formulations.

Mechanism of Action

The mechanism of action for Aurantimycin A primarily involves its ability to inhibit bacterial growth by disrupting cellular functions. It targets Gram-positive bacteria by interfering with cell wall synthesis and protein production. The interaction with ribosomal components has been noted, leading to an inhibition of translation processes essential for bacterial survival.

Studies have indicated that Aurantimycin A can induce resistance mechanisms in certain bacteria, such as Listeria monocytogenes, where it activates specific resistance genes that facilitate detoxification through ATP-binding cassette transporters . This highlights the compound's dual role as both an antibiotic and a potential inducer of resistance pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data is not widely available but is generally determined through laboratory analysis.

Chemical Properties

  • Stability: Stable under neutral pH conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to its electrophilic centers, particularly in biological systems.

Relevant analyses have shown that the compound maintains its activity over a range of temperatures and pH levels, making it suitable for various applications in medicinal chemistry.

Applications

Aurantimycin A has significant potential in scientific research and pharmaceutical applications due to its potent antibacterial properties. Its primary applications include:

  • Antibiotic Development: As an effective treatment against resistant Gram-positive bacterial infections.
  • Research Tool: Utilized in studies investigating antibiotic resistance mechanisms and microbial interactions.
  • Cancer Research: Due to its cytotoxic effects on certain cell lines, it may be explored for potential anti-cancer therapies.
Introduction to Aurantimycin A

Historical Discovery and Taxonomic Origin of Aurantimycin A

Aurantimycin A was first isolated in 1994 from the Gram-positive bacterium Streptomyces aurantiacus JA 4570 (initially designated IMET 43917) during a screening program for novel ionophoric compounds [1] [4]. This depsipeptide antibiotic emerged from taxonomic investigations of actinomycetes, a genus renowned for producing bioactive secondary metabolites. The producing strain was characterized morphologically and genetically as a high-GC content actinobacterium with typical branching mycelia and sporulating chains [1] [8]. Recent metagenomic studies have revealed phylogenetically related streptomycetes in extreme environments, including the deep-sea sponge Polymastia corticata from the Atlantic Ocean (depth: 1,869 m), where a novel clade designated Streptomyces ortus sp. nov. was identified with genomic similarities to the S. aurantiacus group [9]. Historically, the discovery timeline aligns with China's mid-20th century advancements in antibiotic development, exemplified by Shen San-Chiun's pioneering work on aureomycin (chlortetracycline) production—though aurantimycin itself was not a product of those efforts [2].

Initial biological profiling demonstrated aurantimycin A's potent activity against Gram-positive bacteria (Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285; MIC 0.013 µg/mL) and cytotoxic effects against L-929 mouse fibroblast cells (lethal concentration 3–12 ng/mL) [1] [4]. These early findings positioned it as a structurally unique antimicrobial agent warranting further investigation.

Table 1: Producing Strains and Bioactivities of Aurantimycin Complex

Producing StrainIsolation SourceKey BioactivitiesReference
Streptomyces aurantiacus JA 4570Terrestrial soilAntibacterial (Gram-positive pathogens), Cytotoxicity (L-929 fibroblasts) [1]
Streptomyces sp. CMB-M0244Marine sediment (Australia)Antimalarial (Plasmodium falciparum 3D7/Dd2; IC₅₀ 7–9 nM) [5]
Streptomyces tunisiensis W4MT573222Abu-Qir marine sedimentsAntiviral (HAV inhibition: 78%), Anticancer (HepG-2, A549, PAN1 cell lines) [7]
'Streptomyces ortus' A15ISP2-DRY2TDeep-sea sponge (Atlantic)Antibacterial (drug-resistant pathogens) [9]

Significance in the Azinothricin Family of Depsipeptide Antibiotics

Aurantimycin A belongs to the azinothricin family of hexadepsipeptide antibiotics, characterized by a conserved 19-membered cyclohexadepsipeptide scaffold composed of nonproteinogenic amino acids, including piperazic acid, N-hydroxy-L-alanine, and glycine [1] [4]. Its structural distinctiveness arises from a C₁₄ acyl side chain featuring a tetrahydropyranyl-propionic acid moiety linked via an exocyclic amide bond to the 2S,3S-hydroxyleucine residue of the core scaffold—a configuration not observed in other family members [1] [8]. This lipophilic appendage enhances membrane interaction, differentiating aurantimycin from analogues like polyoxypeptin and kettapeptin [1] [6].

The azinothricin family exhibits remarkable pharmacological diversity:

  • Antitumor Effects: GE3 (a close analogue) reduced tumor volume by 47% in PSN1-human pancreatic carcinoma xenografts at 2 mg kg⁻¹ doses [1].
  • Anti-inflammatory/Wound Healing: Pipalamycin and variapeptin demonstrate documented antiulcer and tissue-regenerative properties [1] [6].
  • Broad Bioactivity: Structural variations within the family influence target specificity; for example, aurantimycin's C₁₄ chain potentiates its membrane-permeabilizing activity, while citropeptin's chlorine substitutions enhance anticancer activity [6] [10].

Biosynthetically, these compounds derive from nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid pathways. Aurantimycin's gene cluster (art) spans 36 open reading frames, including four NRPS genes (artTFGH), four PKS genes (artOPQR), and freestanding adenylation (artC) and thioesterase domains (artI, artN) [1]. This modular architecture aligns with the collinearity rule observed in related antibiotics like polyoxypeptin, though domain substrate specificities account for structural divergences [1] [5].

Table 2: Structural and Functional Features of Azinothricin-Type Depsipeptides

CompoundUnique Structural FeaturesDocumented BioactivitiesProducing Organism
Aurantimycin AC₁₄ acyl side chain with tetrahydropyranyl groupAntibacterial, CytotoxicS. aurantiacus JA 4570
KettapeptinDichlorinated piperazate unitsAntifungal, AntiproliferativeStreptomyces sp. GW99/1572
Polyoxypeptinα-Ketoamide functionalityApoptosis induction in tumor cellsStreptomyces sp. MK498-98 F14
GE3β-Methoxyaspartate residuePancreatic carcinoma suppressionStreptomyces sp. X-1950
Mollemycin AGlycosylated hexadepsipeptide-polyketide hybridAntimalarial (multi-drug-resistant Plasmodium)Streptomyces sp. CMB-M0244

Research Objectives and Scope in Antimicrobial and Antitumor Therapeutics

Current research prioritizes three objectives to harness aurantimycin A's therapeutic potential:

  • Biosynthetic Pathway Elucidation: Genetic inactivation of the NRPS gene artG abolished aurantimycin production, confirming the art cluster's indispensability [1]. Heterologous expression of adenylation domains (ArtC) validated their specificity for hydroxyleucine and piperazate precursors, enabling pathway manipulation [1].
  • Yield Optimization: Tandem overexpression of positive regulatory genes (artB and artX) enhanced aurantimycin A production 2.5-fold in native S. aurantiacus [1]. Similar strategies succeeded in mollemycin A (a structural analogue), where deletion of a pathway repressor (momB3) coupled with activator overexpression (momB2) boosted titers 2.6-fold to 3.4 mg L⁻¹ [5].
  • Mechanistic Studies: Aurantimycin A forms membrane pores in lipid bilayers, disrupting ion gradients in target cells [8]. Its cytotoxic mechanism involves DNA interaction or topoisomerase inhibition, analogous to anthramycin—a pyrrolobenzodiazepine from Streptomyces refuineus that alkylates DNA minor grooves [10].

Synthetic biology approaches aim to generate "designer" aurantimycin derivatives with enhanced selectivity. Proposed modifications include:

  • Acyl Chain Engineering: Swapping PKS modules to alter side-chain length/unsaturation [1].
  • Amino Acid Substitution: Reprogramming NRPS adenylation domains to incorporate non-native amino acids [5].
  • Glycosylation: Introducing glycosyltransferases to improve water solubility (inspired by mollemycin A) [5].

Table 3: Molecular Targets and Therapeutic Applications of Aurantimycin A

Therapeutic AreaMolecular Target/MechanismExperimental FindingsResearch Tool
AntimicrobialsBacterial membrane integrityPore formation in lipid bilayers (Bioelectrochemistry assays) [8]
Anticancer AgentsDNA interaction / Topoisomerase inhibitionCytotoxicity in L-929 fibroblasts (IC₅₀: 3–12 ng/mL) [1] [4]
AntimalarialsPlasmodium protein synthesis machineryMollemycin A (analogue) IC₅₀: 7–9 nM against P. falciparum [5]
AntiviralsViral capsid assembly (inference from analogues)Streptomyces tunisiensis pigment inhibited HAV (78%) [7]

These efforts underscore aurantimycin A's dual promise: as a scaffold for next-generation anti-infectives combating drug-resistant pathogens and as a targeted antitumor agent with novel mechanisms distinct from conventional chemotherapeutics.

Properties

CAS Number

162478-50-4

Product Name

Aurantimycin A

IUPAC Name

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide

Molecular Formula

C38H64N8O14

Molecular Weight

856.972

InChI

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1

InChI Key

JSVPJXYQXDNLRD-UHFFFAOYSA-N

SMILES

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C

Synonyms

AURANTIMYCIN A

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.